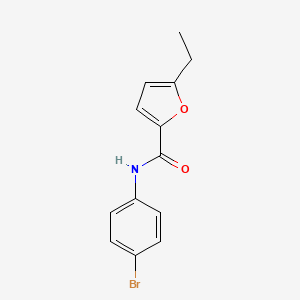

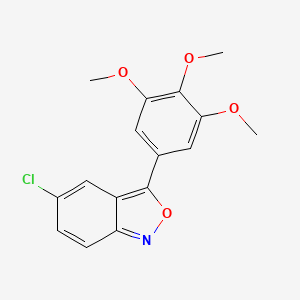

![molecular formula C12H15N3OS B5690403 2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide CAS No. 413606-90-3](/img/structure/B5690403.png)

2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C16H12Cl3N3OS .

Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide gave a non-isolable intermediate, which underwent heterocyclization with 3-(2-bromoacetyl)-2H-chromen-2-one to give thiophene .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include condensation, alkylation, and halocyclization reactions . The presence of Et3N can lead to the formation of side products .Scientific Research Applications

Suzuki–Miyaura Coupling

2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:

- Applications : SM coupling finds use in pharmaceuticals, agrochemicals, and materials science. Researchers have tailored boron reagents specifically for SM coupling conditions .

Cyanoacetylation of Amines

In recent studies, 2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide has been employed in cyanoacetylation reactions:

- Purpose : Researchers have synthesized thiazole derivatives and potent inhibitors of VEGF receptors using this compound as a starting material .

Heterocyclic Synthesis

The compound contributes to the synthesis of nitrogen-containing heterocyclic compounds:

- Method : By treating 2-chloro-4,6-diphenylpyridine-3-carbonitrile, new heterocyclic moieties attached to pyridine rings can be formed .

Protodeboronation Reactions

2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide: plays a role in protodeboronation:

- Application : Researchers have used this compound to achieve efficient transformations while preventing unwanted side reactions .

Future Prospects

As scientists continue to explore the properties and applications of this compound, we may discover even more exciting uses in the future.

Read more about Suzuki–Miyaura coupling Cyanoacetylation of amines: recent advances Synthesis and Reactions of 3-Cyano 4,6-Diphenyl (2-Pyridinyl)thioacetamide Catalytic protodeboronation of pinacol boronic esters

Safety and Hazards

properties

IUPAC Name |

2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-4-9-7(2)10(5-13)12(15-8(9)3)17-6-11(14)16/h4,6H2,1-3H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOYNYXRBIVXOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(N=C1C)SCC(=O)N)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

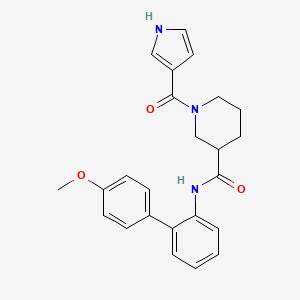

![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690328.png)

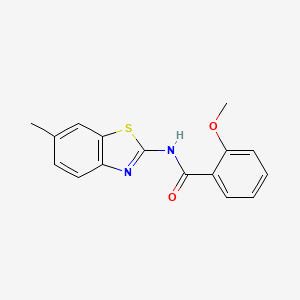

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]cyclopent-3-ene-1-carboxamide](/img/structure/B5690331.png)

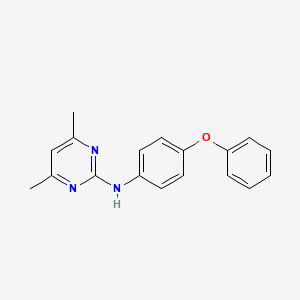

![8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5690336.png)

![3-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5690343.png)

![{3-(3-methyl-2-buten-1-yl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5690347.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}chromane-3-carboxamide](/img/structure/B5690367.png)

![1-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5690397.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5690404.png)

![1-(4-chlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5690410.png)